N-[4-(aminocarbonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide -

N-[4-(aminocarbonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-3717715
CAS Number:
Molecular Formula: C22H15N3O4
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [ [] ] It exhibits no intrinsic agonist activity but enhances the response of mGluR5 to glutamate and other agonists. [ [] ] CPPHA represents a novel class of mGluR5 PAMs that interact with a unique allosteric site distinct from the well-characterized MPEP binding site. [ [] ]

Mechanism of Action

CPPHA acts as a positive allosteric modulator of mGluR5 by binding to a unique allosteric site distinct from the MPEP binding site. [ [] ] Binding of CPPHA to this site enhances the receptor's response to glutamate and other agonists, leading to increased downstream signaling. [ [] ] Although CPPHA's binding site differs from the MPEP site, studies suggest a functional interaction between these two sites, as CPPHA potentiation is sensitive to mutations and ligands targeting the MPEP site. [ [] ]

Interestingly, CPPHA exhibits stimulus bias, as it does not potentiate mGluR5-mediated responses involved in hippocampal synaptic plasticity (LTD/LTP), unlike PAMs targeting the MPEP site. [ [] ] This suggests that CPPHA may selectively modulate specific downstream signaling pathways activated by mGluR5.

Applications
  • Investigating mGluR5 pharmacology: CPPHA has been used to demonstrate the existence of a novel allosteric site on mGluR5 distinct from the MPEP binding site. [ [], [], [], [], [], [], [] ] This discovery opens up new avenues for the development of mGluR5 modulators with potentially unique pharmacological profiles.

  • Studying stimulus bias in mGluR5 signaling: CPPHA's inability to potentiate LTD/LTP while enhancing other mGluR5-mediated responses highlights the concept of stimulus bias, where different allosteric modulators can differentially regulate specific downstream signaling pathways. [ [], [] ] This understanding is crucial for developing drugs targeting mGluR5 that elicit specific therapeutic effects while minimizing unwanted side effects.

  • Exploring the functional interaction between allosteric sites: Studies with CPPHA and other PAMs have revealed a complex interplay between the CPPHA binding site and the MPEP binding site on mGluR5. [ [], [], [] ] This knowledge sheds light on the intricate allosteric mechanisms governing mGluR5 activity.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [ [, , , , ] ]. It potentiates mGluR5 responses by acting at a novel allosteric site distinct from the classical mGluR5 negative allosteric modulator (NAM) site, the MPEP site [ [, , , ] ]. CPPHA also exhibits weak PAM activity at mGluR1 [ [, ] ].

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent positive allosteric modulator of mGluR5 [ [, ] ]. It potentiates mGluR5 responses by binding to the MPEP site, a common allosteric site on this receptor subtype [ [, ] ]. VU-29 exhibits high selectivity for mGluR5 over mGluR1 [ [] ].

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known positive allosteric modulator of mGluR1 [ [] ]. It potentiates responses to activation of this receptor subtype.

Relevance: This compound serves as a comparator to highlight the distinct mechanism of action of CPPHA at mGluR1. While both compounds potentiate mGluR1, they achieve this through different binding sites. The F599I/mGluR1 mutation eliminates CPPHA's effect without altering Ro 67-7476's potentiation, and the V757L/mGluR1 mutation has the opposite effect [ [] ]. This suggests that N-[4-(aminocarbonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, like CPPHA, may interact with a novel allosteric site on mGluR1.

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5 [ [, ] ]. It potentiates mGluR5 responses, inducing parallel leftward shifts in the concentration-response curve to agonists without affecting baseline calcium levels [ [] ].

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide with enhanced immunomodulatory and anti-inflammatory effects [ [] ]. It interacts with bovine serum albumin (BSA), primarily at subdomain IIIA (site II) [ [] ].

Properties

Product Name

N-[4-(aminocarbonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

IUPAC Name

4-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzamide

Molecular Formula

C22H15N3O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C22H15N3O4/c23-19(26)13-5-9-15(10-6-13)24-20(27)14-7-11-16(12-8-14)25-21(28)17-3-1-2-4-18(17)22(25)29/h1-12H,(H2,23,26)(H,24,27)

InChI Key

QAPMMCWVMIHXBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.